molecular formula C16H20O4 B8760936 Styrene, ethyl acrylate, acrylic acid resin CAS No. 25585-77-7

Styrene, ethyl acrylate, acrylic acid resin

Cat. No. B8760936
Key on ui cas rn: 25585-77-7
M. Wt: 276.33 g/mol
InChI Key: JESHXKDBDWGKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04333867

Procedure details

A styrene/ethyl acrylate/acrylic acid copolymer emulsion was prepared using 384 g of a mixed monomer feed (39.7, 59.6, 0.7% by weight respectively) fed to a reaction vessel. The temperature was maintained at 60°±2° C. until polymerization was complete, using a redox system. 56.8 g of a mixture of styrene, acrylic acid and γ-methacryloxypropyl trimethoxy silane (81.3, 16.9, 1.8% by weight respectively) was then added to the polymer emulsion and polymerised under similar conditions. By this manner a shell of polymer containing Si-OH or Si-OCH3 groups in the chain around a core of styrene/ethyl acrylate copolymer was obtained.
[Compound]
Name
mixed monomer
Quantity
384 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
56.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11].[C:14]([O:19][CH2:20][CH2:21]C[Si](OC)(OC)OC)(=[O:18])[C:15](C)=[CH2:16].C=CC1C=CC=CC=1.C(OCC)(=O)C=C>>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:14]([O:19][CH2:20][CH3:21])(=[O:18])[CH:15]=[CH2:16].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11] |f:3.4,5.6.7|

Inputs

Step One
Name
mixed monomer
Quantity
384 g
Type
reactant
Smiles
Step Two
Name
mixture
Quantity
56.8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1.C(C=C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fed to a reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at 60°±2° C. until polymerization
CUSTOM
Type
CUSTOM
Details
polymerised under similar conditions
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C(C=C)(=O)OCC.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.